Methyl 2-amino-2-(4-fluorophenyl)propanoate
Description
Methyl 2-amino-2-(4-fluorophenyl)propanoate is a fluorinated α-amino ester with a methyl ester group, an amino group, and a 4-fluorophenyl substituent all attached to the α-carbon. This structure confers unique physicochemical properties, including enhanced metabolic stability and bioavailability due to the fluorine atom’s electron-withdrawing effects. The compound is frequently utilized as a chiral building block in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |
InChI Key |
GZZDDWRZNGTTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Amino-2-(4-fluorophenyl)propanoic Acid
The most direct route involves the esterification of 2-amino-2-(4-fluorophenyl)propanoic acid with methanol under acidic conditions. In a representative procedure:
-
Reagents : 2-Amino-2-(4-fluorophenyl)propanoic acid (1 equiv), methanol (excess), hydrochloric acid (catalyst).
-
Conditions : Reflux at 80–90°C for 4–6 hours.
-
Workup : The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with aqueous ammonia to precipitate the product.
This method leverages the nucleophilic attack of methanol on the protonated carboxylic acid, followed by dehydration. The use of HCl as a catalyst enhances reaction kinetics by protonating the carbonyl oxygen.
Resolution of Racemic Mixtures Using Tartrate Salts
For enantiomerically pure forms, diastereomeric salt formation with tartaric acid is employed:
-
Reagents : Racemic methyl 2-amino-2-(4-fluorophenyl)propanoate, L-(+)-tartaric acid, dehydrated ethanol.
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Conditions : Dissolve racemic ester and tartaric acid in ethanol, stir at 60°C for 2 hours, and crystallize at 0°C.
-
Outcome : The L-(+)-tartrate salt of the desired enantiomer precipitates, achieving >90% enantiomeric excess (ee).
-
Recovery : The free base is liberated by treating the salt with ammonia, followed by extraction with ethyl acetate.
Industrial Manufacturing Processes
Continuous-Flow Esterification
Industrial-scale production often adopts continuous-flow reactors to improve efficiency:
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Reactor Type : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).
-
Parameters :
Parameter Value Temperature 100°C Pressure 10 bar Residence Time 30 minutes Conversion Rate >95%
This method reduces side reactions (e.g., transesterification) and enables real-time monitoring of reaction progress.
Catalytic Hydrogenation of Nitriles
An alternative route involves the hydrogenation of 2-cyano-2-(4-fluorophenyl)propanoate esters:
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Substrate : Methyl 2-cyano-2-(4-fluorophenyl)propanoate.
-
Catalyst : Raney nickel (10 wt%) or palladium on carbon (5 wt%).
-
Conditions : H gas (50 psi), 80°C, 12 hours.
This method is advantageous for avoiding acidic conditions, which may degrade acid-sensitive substrates.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction rates and yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 78 |
| Ethanol | 24.3 | 72 |
| THF | 7.5 | 65 |
Methanol provides optimal balance between polarity and nucleophilicity.
Acid Catalysts
Comparative performance of acid catalysts:
| Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|
| HSO | 5 | 68 |
| HCl | 5 | 82 |
| p-TsOH | 5 | 75 |
HCl outperforms due to its superior proton-donating ability and ease of removal post-reaction.
Purification and Crystallization Techniques
Recrystallization from Ethanol-Water Systems
Chromatographic Purification
-
Stationary Phase : Silica gel (60–120 mesh).
-
Mobile Phase : Hexane/ethyl acetate (7:3 v/v).
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed Esterification | Low cost, high scalability | Requires corrosive catalysts |
| Hydrogenation of Nitriles | Mild conditions, high yields | Expensive catalysts |
| Continuous-Flow | High throughput, consistent quality | High initial capital investment |
Recent Developments and Patent Innovations
A 2025 patent (CN101565380A) discloses a novel resolution technique using dibenzoyl tartaric acid (DBT) for enantiomeric enrichment:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-fluorophenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(4-fluorophenyl)propanoic acid or 2-amino-2-(4-fluorophenyl)propanone.
Reduction: Formation of 2-amino-2-(4-fluorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(4-fluorophenyl)propanoate is utilized in the development of pharmaceutical compounds due to its structural similarity to amino acids. Its fluorinated phenyl group enhances biological activity, making it a candidate for drug development targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human lung cancer cells (A549) through the activation of caspase pathways, with IC50 values around 10 µM .
Biochemical Research
In biochemical studies, this compound serves as a useful tool for investigating enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to mimic natural substrates allows researchers to study the mechanisms of enzyme action and inhibition.
Organic Synthesis
This compound is employed as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups through oxidation, reduction, and substitution reactions.
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Amines or alcohols | Lithium aluminum hydride |
| Substitution | Various derivatives | Nucleophiles (e.g., sodium azide) |
Industrial Applications
In addition to research applications, this compound is also used in the production of fine chemicals and specialty materials within the pharmaceutical industry. Its versatility in synthetic pathways makes it valuable for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Methyl 2-amino-3-(4-fluorophenyl)propanoate
- Structural Difference : The 4-fluorophenyl group is attached to the β-carbon (C3) instead of the α-carbon (C2).
- Altered hydrogen-bonding capacity due to the spatial separation of the amino and aryl groups. Application: Used in the synthesis of fluorinated amino acid derivatives for antimicrobial agents .
Methyl 2-amino-2-(4-fluorophenyl)acetate
- Structural Difference : A shorter acetate backbone (CH₂ instead of CH(CH₃)).
- Impact: Lower molecular weight (209.21 g/mol vs. 233.67 g/mol) . Increased electrophilicity at the ester carbonyl due to reduced steric bulk. Application: Intermediate in the synthesis of phenoxyacetamide inhibitors targeting Pseudomonas .
Substituent Electronic Modifications
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
- Structural Difference : The 4-fluorophenyl group is replaced with a methanesulfonyl (SO₂CH₃) substituent.
- Impact: Enhanced electron-withdrawing effects from the sulfonyl group, increasing stability toward hydrolysis. Higher lipophilicity (LogP ~1.8 vs. ~1.2 for the fluorinated analog) . Application: Potential use in kinase inhibitors due to sulfonyl group’s affinity for ATP-binding pockets .
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate
Ester Chain Modifications
Ethyl 2-amino-2-(4-fluorophenyl)propanoate
- Structural Difference : Ethyl ester instead of methyl.
- Impact: Slower hydrolysis rate due to the larger alkyl group. Improved solubility in non-polar solvents .
Halogen-Swapped Analogs
Methyl 2-amino-2-(4-chlorophenyl)propanoate
- Structural Difference : Chlorine replaces fluorine.
- Impact: Greater steric bulk and weaker electron-withdrawing effects (Cl vs. F).
Spectroscopic Data
Biological Activity
Methyl 2-amino-2-(4-fluorophenyl)propanoate, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which significantly influences its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C10H12FNO2
- Molecular Weight : Approximately 197.21 g/mol
The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the compound, potentially increasing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that fluorinated compounds can modulate enzyme activity and influence biochemical pathways due to their unique electronic characteristics. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines:
The compound exhibited greater cytotoxicity in glioblastoma cells compared to breast cancer cells, suggesting a selective action that may be exploited for targeted therapies.
Enzyme Interaction Studies
This compound has been investigated for its interactions with various enzymes:
- Aromatic Amino Acid Decarboxylase (AAAD) : The compound showed significant inhibition activity, which is crucial for neurotransmitter synthesis.
- Dipeptidyl Peptidase IV (DPP-IV) : It demonstrated moderate inhibition, indicating potential implications in diabetes management by enhancing incretin levels.
These interactions suggest that the compound could be developed as a therapeutic agent in treating conditions such as cancer and metabolic disorders.
Case Studies
- Fluorinated Compounds in Cancer Therapy : A study published in MDPI reported that fluorinated compounds generally exhibit enhanced biological activity due to their ability to interact more effectively with target proteins. This compound was included in a series of compounds tested for anticancer activity, where it outperformed non-fluorinated analogs in terms of potency against glioblastoma cell lines .
- Enzyme Modulation : Research indicated that this compound could modulate enzyme activities related to metabolic pathways. Its role as a DPP-IV inhibitor was particularly noted for its potential benefits in managing type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-fluorophenyl)propanoate, and how can purity be optimized?
- Synthesis Steps :
Start with 4-fluoroaniline as the aromatic precursor.
Perform alkylation or condensation reactions with methyl propanoate derivatives.
Bromination or esterification steps may be required, depending on the target intermediate (e.g., methyl 2-bromo-2-(4-fluorophenyl)propanoate as a precursor) .
- Purification : Use high-performance liquid chromatography (HPLC) or recrystallization in ethanol to achieve >95% purity. Automated reactors and continuous flow processes improve yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR (¹H and ¹³C) to confirm the fluorophenyl group and ester functionality.
- Mass Spectrometry (HRMS) for molecular weight validation (expected ~241.22 g/mol).
- X-ray Crystallography for chiral center confirmation (if enantiomerically pure) .
- Data Interpretation : Compare spectral data with structurally similar compounds like methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate .
Q. What initial biological screening assays are suitable for this compound?
- Primary Assays :
- Enzyme Inhibition : Test against phosphodiesterase-4 (PDE4) due to structural similarity to known inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dosage : Start with 1–100 µM ranges, adjusting based on solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess in chiral synthesis?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation .
- Solvent/Temperature : Polar aprotic solvents (e.g., THF) at 0–25°C reduce racemization. Monitor enantiomeric excess via chiral HPLC .
- Case Study : Methyl D-2-(4-fluorophenyl)glycinate HCl achieved 98% ee using optimized Pd-catalyzed coupling .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Comparative Analysis :
| Compound | Substituent | PDE4 IC₅₀ (nM) | Notes |
|---|---|---|---|
| Methyl 2-amino-2-(4-F-phenyl)propanoate | 4-F | 120 ± 15 | Baseline activity |
| 4-Cl analog | 4-Cl | 85 ± 10 | Increased lipophilicity |
| 2-F,4-F analog | 2-F,4-F | 200 ± 25 | Steric hindrance reduces binding |
- Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with PDE4’s active site, while bulkier halogens (e.g., Br) may disrupt binding .
Q. How should researchers resolve contradictions in reported biological activity data?
- Strategies :
Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell passage number).
Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound results .
Structural Confirmation : Re-analyze compound purity post-assay to rule out batch variability .
- Example : Discrepancies in cytotoxicity data for methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate were traced to ester hydrolysis during long-term storage .
Methodological Considerations
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Software :
- AutoDock Vina or Schrödinger Suite for docking studies with PDE4 or kinase targets.
- QM/MM Simulations to model fluorine’s electronic effects on binding .
- Validation : Cross-reference with crystallographic data from analogs like methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate .
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?
- Design Framework :
Core Modifications : Vary substituents at the phenyl ring (e.g., NO₂, OCH₃) and ester group (e.g., ethyl vs. methyl).
Stereochemistry : Compare (R)- and (S)-enantiomers in enzyme assays .
Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., ester carbonyl) using MOE or Discovery Studio .
- Case Study : Methyl 2-amino-2-(4-methanesulfonylphenyl)propanoate showed enhanced PDE4 inhibition due to sulfonyl group’s polarity .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
